Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Overview
Description
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide (TMSI) is an organosilicon compound with a wide range of applications in organic synthesis, biological research and laboratory experiments. It is an organosilicon compound that contains a quaternary ammonium cation, a benzyl group, and an iodide anion. TMSI is used in a variety of reactions, from Friedel-Crafts alkylations to the synthesis of aryl iodides and alkyl iodides. TMSI also has applications in biochemistry and physiology, as well as in the laboratory.
Scientific Research Applications
Quaternization of Chitosan
Trimethyl chitosan ammonium iodide, derived from reactions involving similar trimethylsilyl compounds, showcases significant application in the modification of chitosan. This process involves the reaction of chitosan with methyl iodide and sodium hydroxide, under conditions that allow for controlled degrees of quaternization. This modification makes the polymer soluble in water across all pH levels, provided the degree of quaternization exceeds 25%, offering potential in drug delivery systems and biocompatible materials (Domard, Rinaudo, & Terrassin, 1986).
Synthesis of Diarylmethanes
In organic synthesis, trimethylsilyl compounds are used as catalysts in cross-coupling reactions. For example, a combination of copper chloride, triethyl phosphite, and tetrabutylammonium iodide, featuring similar reactivity patterns, efficiently catalyzes the synthesis of polyfunctionalized diarylmethanes. This catalytic system demonstrates the utility of these compounds in synthesizing complex organic molecules, including pharmaceuticals such as the antibiotic Trimethoprim (Kofink & Knochel, 2006).
Selective α-Methylation of Aryl Ketones
The use of phenyl trimethylammonium iodide, a compound with a functional group similar to trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide, highlights another significant application in organic synthesis. It serves as an alternative methylating agent for the α-methylation of aryl ketones. This method stands out for its operational simplicity, non-toxic nature, and high yields, utilizing anisole as a green solvent, marking an advance in synthetic methodology (Templ & Schnürch, 2022).
Living Polymerization Initiator
Trimethylsilyl iodide, a compound closely related to the chemical structure of interest, is used to initiate the polymerization of vinyl ethers, leading to hydroxy-terminated polymers. This initiating system is characterized by controlled molecular weights and narrow molecular weight distributions of the polymers, proving essential in the development of polymers with precise structural features (Meirvenne, Haucourt, & Goethals, 1990).
properties
IUPAC Name |
trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26NSi.HI/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFSUBIVRHGESQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C[Si](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26INSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476272 | |
Record name | Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide | |
CAS RN |
83781-47-9 | |
Record name | Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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